Pentachlorophenol glucuronide

Description

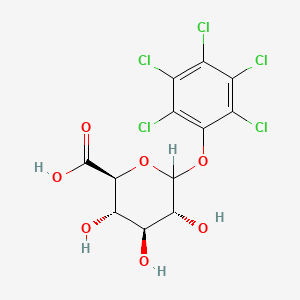

Structure

3D Structure

Propriétés

Numéro CAS |

25631-33-8 |

|---|---|

Formule moléculaire |

C12H9Cl5O7 |

Poids moléculaire |

442.5 g/mol |

Nom IUPAC |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentachlorophenoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C12H9Cl5O7/c13-1-2(14)4(16)9(5(17)3(1)15)23-12-8(20)6(18)7(19)10(24-12)11(21)22/h6-8,10,12,18-20H,(H,21,22)/t6-,7-,8+,10-,12?/m0/s1 |

Clé InChI |

KYVJLPHWVYWVPT-YEVASNGESA-N |

SMILES |

C1(C(C(OC(C1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |

SMILES isomérique |

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |

SMILES canonique |

C1(C(C(OC(C1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |

Synonymes |

pentachlorophenol glucuronide |

Origine du produit |

United States |

Biotransformation Pathways and Enzymatic Mechanisms of Pentachlorophenol Glucuronide Formation

Hepatic Glucuronidation of Pentachlorophenol (B1679276) in In Vitro Systems

The liver is the principal site for the metabolism of xenobiotics, including pentachlorophenol. In vitro studies using liver preparations have been instrumental in elucidating the mechanisms of PCP glucuronidation.

Studies in Liver Microsomes from Various Species

Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, have been extensively used to study the formation of pentachlorophenol glucuronide. Research has demonstrated that the rate of glucuronide conjugation can vary significantly across different species.

For instance, the rate of pentachlorophenol-glucuronide conjugation in human liver microsomes has been reported to be approximately one-third of that observed in rat liver microsomes. cdc.govcdc.gov This highlights species-specific differences in metabolic capacity. nih.gov Studies using isolated hepatocytes from rainbow trout have also confirmed the formation of PCP glucuronide as a major metabolite, mirroring in vivo findings. nih.govtandfonline.com This indicates that glucuronidation is a conserved metabolic pathway for PCP in both mammals and fish. researchgate.net Further investigations using liver microsomes from pigs, dogs, and monkeys have also contributed to understanding these species-dependent variations in PCP metabolism. nih.gov

| Species | System | Key Findings | References |

| Human | Liver Microsomes | Rate of glucuronidation is about one-third of that in rats. | cdc.govcdc.gov |

| Rat | Liver Microsomes | Higher rate of glucuronidation compared to humans. | cdc.govcdc.gov |

| Rainbow Trout | Isolated Hepatocytes | PCP glucuronide is a major metabolite, consistent with in vivo data. | nih.govtandfonline.com |

| Pig, Dog, Monkey | Liver Microsomes | Used to investigate species differences in glucuronidation. | nih.gov |

Role of UDP-Glucuronosyltransferases (UGTs) in this compound Synthesis

The synthesis of this compound is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of glucuronic acid from the co-factor uridine-diphosphate (B1259127) glucuronic acid (UDPGA) to PCP. nih.gov

Recent studies have aimed to identify the specific UGT isoforms responsible for PCP glucuronidation. Research indicates that for pentachlorophenol and tetrachlorophenol isomers, UGT1A1 and UGT1A3 are the most critical isoforms involved in their catalysis in human liver microsomes. nih.gov In contrast, other chlorophenol isomers with fewer chlorine atoms engage different UGT isoforms. For example, UGT1A6 is primarily involved in the glucuronidation of mono-chlorophenols, while a broader range of isoforms including UGT1A1, UGT1A6, UGT1A9, UGT2B4, and UGT2B7 are important for the metabolism of di- and tri-chlorophenols. nih.gov The inhibition of specific UGTs by PCP has also been demonstrated, with PCP showing competitive inhibition towards UGT1A6, UGT1A9, and UGT2B7. researchgate.net

| Chlorophenol Type | Key UGT Isoforms Involved | References |

| Pentachlorophenol | UGT1A1, UGT1A3 | nih.gov |

| Tetrachlorophenol | UGT1A1, UGT1A3 | nih.gov |

| Di- and Tri-chlorophenols | UGT1A1, UGT1A6, UGT1A9, UGT2B4, UGT2B7 | nih.gov |

| Mono-chlorophenols | UGT1A6 | nih.gov |

Interplay with Oxidative Metabolism of Pentachlorophenol

In addition to direct conjugation, the biotransformation of pentachlorophenol also involves an interplay with oxidative metabolic pathways, leading to the formation of other metabolites that can also undergo glucuronidation.

Formation of Tetrachlorohydroquinone (B164984) and its Glucuronide Conjugates

A significant oxidative metabolite of pentachlorophenol is tetrachlorohydroquinone (TCHQ). cdc.goviarc.fruni.lu This conversion occurs through oxidative dechlorination and has been observed in both human and rat liver homogenates. cdc.govuni.lu TCHQ itself is a substrate for further conjugation reactions.

Studies in rats have shown that TCHQ is excreted mainly as a glucuronide conjugate. cdc.gov The metabolic pathway in rats appears to be primarily from pentachlorophenol to 2,3,5,6-tetrachlorophenol, which is then converted to TCHQ. cdc.gov The formation of TCHQ and its subsequent glucuronide represents a notable, though in humans considered minor, route of PCP metabolism. iarc.fr Evidence from in vitro studies with rat liver microsomes confirms that tetrachloro-p-hydroquinone occurs as a conjugate with glucuronic acid in the urine of PCP-treated rats. nih.gov

Involvement of Cytochrome P450 Enzymes in Pentachlorophenol Biotransformation

The initial oxidative dechlorination of pentachlorophenol to TCHQ is mediated by cytochrome P450 (CYP) enzymes. cdc.gov Research has provided evidence that human cytochrome P450 3A may be involved in this Phase I metabolic step. cdc.gov The induction of CYP3A by pentachlorophenol has been observed in cultured rat hepatocytes and human hepatoma cells. cdc.gov

In some microorganisms, the involvement of cytochrome P450 monooxygenase in the transformation of PCP to TCHQ has been clearly demonstrated through inhibition studies. researcher.liferesearchgate.net For instance, in the fungus Phlebia acanthocystis, inhibitors of CYP450 effectively blocked the oxidation of PCP. researchgate.net Similarly, genes encoding for cytochrome P450 have been identified in PCP-degrading bacteria like Bacillus cereus, suggesting their role in the biotransformation pathway. researchgate.netnih.gov

Exploration of Alternative Conjugation Pathways (e.g., Sulfation) in Research Models

While glucuronidation is a major conjugation pathway for pentachlorophenol, sulfation represents an alternative route that has been explored in various research models. Sulfation involves the transfer of a sulfonate group to the xenobiotic, a reaction catalyzed by sulfotransferases.

In vitro studies with isolated rainbow trout hepatocytes have shown that in addition to PCP glucuronide, PCP sulfate (B86663) is also formed, although to a lesser extent. nih.govtandfonline.comresearcher.life This finding is consistent with in vivo observations in fish, where both glucuronide and sulfate conjugates are identified as metabolites. tandfonline.comnih.gov In humans, sulfate conjugates have also been measured, and appear to be particularly important in individuals exposed to lower concentrations of pentachlorophenol. nih.gov The formation of sulfate conjugates, alongside glucuronide conjugates, has been confirmed as a metabolic pathway for PCP in vivo. nih.gov

Factors Influencing this compound Conjugation Rates in Experimental Systems

The formation of this compound is a significant detoxification pathway for pentachlorophenol (PCP). This biotransformation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of a glucuronic acid moiety from the high-energy donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to pentachlorophenol, a process termed glucuronidation. researchgate.netrjpbr.com This reaction increases the water solubility of PCP, thereby aiding its excretion from the body. researchgate.net The rate of this conjugation is not uniform and is influenced by several critical factors, including species-specific metabolic differences, the presence of enzyme inducers or inhibitors, and competition with other metabolic pathways.

A recent study identified UGT1A1 and UGT1A3 as the most important UGT isoforms involved in the catalysis of pentachlorophenol glucuronidation. nih.gov Pentachlorophenol itself has been shown to be a competitive inhibitor of several UGT isoforms, including UGT1A6, UGT1A9, and UGT2B7, which could potentially affect its own metabolism and that of other substances. researchgate.net

Species-Specific Differences

Considerable variation in the metabolism and conjugation of pentachlorophenol exists among different species. epa.govepa.gov Rodents, particularly rats, tend to metabolize PCP more extensively than other species. cdc.gov In vitro studies using liver microsomes have demonstrated these differences quantitatively. For instance, the rate of pentachlorophenol-glucuronide conjugation in human liver microsomes is approximately one-third of the rate observed in rat liver microsomes. cdc.gov

Conversely, some species exhibit minimal glucuronidation of PCP. In studies with monkeys, virtually no glucuronide conjugates were identified in the urine following oral administration of PCP, suggesting it is not a major metabolic pathway in this species. cdc.gov However, it has been noted that the absence of conjugates in urine could potentially be due to the hydrolysis of this compound back to PCP, which may complicate direct comparisons. cdc.gov In fish, the metabolic fate of PCP can also vary; in rainbow trout, for example, both this compound and, to a lesser extent, pentachlorophenol sulphate are formed as metabolites. researcher.life A comparative study of liver microsomes also investigated species differences in chlorophenol glucuronidation among rats, pigs, dogs, and monkeys. nih.gov

| Species | Relative Rate of Glucuronide Formation | Key Findings | Source |

|---|---|---|---|

| Human | Lower | Conjugation rate is approximately one-third of that in rat liver microsomes. UGT1A1 and UGT1A3 are key isoforms. | nih.govcdc.gov |

| Rat | Higher | Exhibits a more extensive metabolism of PCP compared to other species. Both PCP-glucuronide and TCHQ-glucuronide are found. | cdc.govnih.gov |

| Monkey | Minimal to None | Studies have identified little to no glucuronide conjugates in urine. | nih.govcdc.gov |

| Fish (Rainbow Trout) | Variable | Forms both PCP glucuronide and PCP sulphate conjugates. | researcher.life |

Enzyme Induction and Inhibition

Other compounds, however, have shown a more direct influence. The inhibitor SKF 525-A (proadifen) was found to inhibit PCP metabolism in vitro but paradoxically enhanced it in vivo in rats. nih.gov Pentachlorophenol is also known to be an inhibitor of sulfotransferase enzymes, which can lead to a compensatory shift in metabolism. aacrjournals.orgnih.gov When sulfation is inhibited by PCP, a greater proportion of a compound may be conjugated with glucuronic acid instead. aacrjournals.org

| Modulator | Experimental System | Effect on Glucuronidation | Effect on Other Pathways | Source |

|---|---|---|---|---|

| Phenobarbital (B1680315) | Rat Liver Microsomes | Little to no effect on PCP glucuronidation. | Increased dechlorination to TCHQ. | cdc.govnih.gov |

| 3-Methylcholanthrene | Rat Liver Microsomes | Little to no effect on PCP glucuronidation. | Not specified. | cdc.gov |

| SKF 525-A (Proadifen) | Rat | Inhibited in vitro, enhanced in vivo. | Inhibited dechlorination in vitro but not in vivo. | nih.gov |

| Pentachlorophenol (as inhibitor) | Rat (in vivo / perfused liver) | Prevents compensatory increase in other compound's glucuronidation when sulfation is blocked. | Inhibits sulfation of other phenolic compounds. | aacrjournals.orgnih.gov |

Competition with Other Conjugation Pathways

Glucuronidation is not the only Phase II conjugation pathway available for pentachlorophenol. Sulfation, the conjugation with a sulfate group, is a competing reaction. The balance between these two pathways can be influenced by the substrate concentration. Sulfation is generally a high-affinity, low-capacity process, while glucuronidation is a low-affinity, high-capacity pathway. This kinetic difference implies that at lower concentrations of pentachlorophenol, sulfation may be the favored pathway. Conversely, as the concentration of pentachlorophenol increases, the sulfation pathway can become saturated, leading to a greater proportion of the compound being conjugated via the higher-capacity glucuronidation pathway. This dynamic interplay is a crucial factor in determining the ultimate metabolic fate of pentachlorophenol. aacrjournals.orgresearchgate.net

Environmental and Ecological Research on Pentachlorophenol Glucuronide

Fate and Degradation of Pentachlorophenol (B1679276) and its Metabolites in Environmental Systems

Pentachlorophenol (PCP) and its derivatives, including pentachlorophenol glucuronide, are significant environmental contaminants due to their widespread historical use as a pesticide and wood preservative. researchgate.netethz.ch The environmental fate of these compounds is complex and influenced by various factors such as pH, sunlight, and microbial activity. cdc.gov While PCP itself is persistent, it can be degraded through microbial action and photodegradation, leading to a variety of intermediate products. who.intnih.gov

The biodegradation of pentachlorophenol is a critical process in its environmental detoxification and has been observed in various microorganisms under both aerobic and anaerobic conditions. cdc.govnih.gov Bacteria and fungi have developed specific enzymatic pathways to break down this highly chlorinated aromatic compound. nih.govmicrobiologyresearch.org

Aerobic Degradation:

Under aerobic conditions, the initial step in the bacterial degradation of PCP often involves a hydroxylation reaction. In bacteria like Sphingobium chlorophenolicum, a PCP-4-monooxygenase hydroxylates PCP to form tetrachlorohydroquinone (B164984) (TCHQ). nih.gov This is followed by a series of reductive dehalogenation steps. For instance, TCHQ reductive dehalogenase removes chlorine atoms, leading to the formation of less chlorinated hydroquinones. nih.gov Ultimately, the aromatic ring is cleaved, often by a dioxygenase enzyme, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net

In some Gram-positive bacteria, such as Mycobacterium chlorophenolicum, a membrane-bound cytochrome P-450 type enzyme initiates the degradation by hydroxylating PCP to TCHQ. nih.gov Fungi, like the white-rot fungus Phanerochaete chrysosporium, utilize extracellular enzymes such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP) to initiate the oxidative dechlorination of PCP to tetrachloro-1,4-benzoquinone. microbiologyresearch.org This quinone is then further degraded through parallel pathways involving reductive dechlorination and hydroxylation, eventually forming 1,2,4-trihydroxybenzene, which is presumed to undergo ring cleavage. microbiologyresearch.org

Anaerobic Degradation:

In anaerobic environments, the primary degradation mechanism for PCP is reductive dechlorination. nih.gov This process involves the sequential removal of chlorine atoms, replacing them with hydrogen. Bacteria from the genus Desulfitobacterium, for example, have been shown to dechlorinate PCP. Desulfitobacterium hafniense strain PCP-1 possesses two distinct enzymatic systems for this purpose. One enzyme system removes a chlorine atom from the ortho position to produce 3,4,5-trichlorophenol, while the second system dechlorinates this intermediate at the meta and para positions to yield 3-chlorophenol. nih.gov The resulting phenol (B47542) can be further mineralized to methane (B114726) and carbon dioxide by other anaerobic microorganisms. nih.gov

Key Microbial Degradation Pathways of Pentachlorophenol

| Organism Type | Key Enzymes | Initial Metabolite | Final Aromatic Metabolite | Conditions |

|---|---|---|---|---|

| Bacteria (Sphingobium chlorophenolicum) | PCP-4-monooxygenase, TCHQ reductive dehalogenase | Tetrachlorohydroquinone (TCHQ) | Enters TCA cycle intermediates | Aerobic |

| Bacteria (Mycobacterium chlorophenolicum) | Cytochrome P-450 type enzyme | Tetrachlorohydroquinone (TCHQ) | Not fully elucidated | Aerobic |

| Fungi (Phanerochaete chrysosporium) | Lignin peroxidase (LiP), Manganese peroxidase (MnP) | Tetrachloro-1,4-benzoquinone | 1,2,4-Trihydroxybenzene | Aerobic |

Photodegradation is another significant pathway for the transformation of pentachlorophenol in the environment, particularly in sunlit surface waters. cdc.gov The process involves the absorption of UV light, leading to the breakdown of the PCP molecule into various products.

Research has shown that the photodegradation of PCP in water can be efficient, leading to the formation of less-chlorinated phenols through reductive dechlorination. researchgate.net Major products observed include tetrachlorophenols, trichlorophenols, and dichlorophenols. researchgate.netdost.gov.ph For example, studies have identified 2,3,5,6-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, and 2,5-dichlorophenol (B122974) as intermediates. researchgate.net The addition of hydroxyl radicals can also lead to the formation of catechols and trihydroxylated products. researchgate.net

Further reactions can result in dimerization, forming minor products like polychlorinated biphenylethers, hydroxylated polychlorobiphenylethers, and even polychlorinated dibenzo-p-dioxins. researchgate.net The complete mineralization of PCP through photodegradation can ultimately produce chloride ions, carbon dioxide, and simple organic acids like acetic acid and oxalic acid. dost.gov.ph The efficiency and the products of photodegradation can be influenced by the solvent, with degradation being most efficient in aqueous solutions compared to organic solvents. dost.gov.ph

Identified Photodegradation Products of Pentachlorophenol in Water

| Product Class | Specific Compounds Identified | Formation Pathway |

|---|---|---|

| Less-chlorinated phenols | 2,3,5,6-Tetrachlorophenol, 2,3,4,6-Tetrachlorophenol, 2,4,5-Trichlorophenol, 2,3,6-Trichlorophenol, 2,6-Dichlorophenol, 2,5-Dichlorophenol | Reductive dechlorination |

| Hydroxylated products | Catechol, Dichlorobenzenediol, Trihydroxylated products | Hydroxyl radical addition |

| Dimerization products | Polychlorinated biphenylethers, Hydroxylated polychlorobiphenylethers, Polychlorinated dibenzo-p-dioxins | Dimerization |

Role of Glucuronide Conjugation in Xenobiotic Elimination in Aquatic Organisms

Glucuronidation is a major Phase II biotransformation pathway in many organisms, including aquatic species, that facilitates the elimination of foreign compounds (xenobiotics). openaccessjournals.comuef.fi This process involves the enzymatic addition of a glucuronic acid molecule to a xenobiotic, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). openaccessjournals.comuef.fi The resulting glucuronide conjugate is typically more water-soluble and less toxic than the parent compound, which enhances its excretion from the body. nih.govlongdom.org

In aquatic organisms such as fish, conjugation reactions are crucial for determining the fate and excretion rate of organic pollutants. nih.govacs.org Several fish species, including trout, have been shown to form and excrete glucuronide conjugates of various xenobiotics. acs.org These water-soluble conjugates are readily eliminated from the fish through a combination of glomerular filtration and tubular transport in the kidneys, as well as through the bile. nih.gov

Research on Bioconcentration and Elimination Kinetics of this compound in Non-Human Biota

The bioconcentration of a chemical is its accumulation in an organism from the surrounding water. For pentachlorophenol, its tendency to bioconcentrate in aquatic organisms like algae, invertebrates, and fish has been well-documented, with bioconcentration factors (BCFs) reaching up to 10,000 in some species. cdc.gov However, the bioconcentration and elimination of PCP are significantly influenced by its metabolism, particularly the formation of conjugates like this compound.

The formation of this compound is a key step in the elimination of PCP from fish. epa.gov Studies have shown that fish excrete PCP metabolites, including both the glucuronide and sulfate (B86663) conjugates. researchgate.net For example, in topsmelt (Atherinops affinis), while a significant portion of PCP was excreted unchanged, 16.2% was eliminated as this compound within 24 hours of exposure. nih.gov The half-life for the elimination of PCP in this species was determined to be approximately 52.7 hours. nih.gov

The rate of glucuronide conjugation and subsequent elimination can vary between species and environmental conditions. For instance, research on killifish has shown that the excretion of PCP glucuronide was greater in seawater-acclimated fish compared to freshwater fish, which may contribute to a more rapid elimination of PCP in the marine environment. researchgate.netresearchgate.net The estimated BCF for PCP in freshwater killifish was 1680, while in seawater killifish it was significantly lower at 370, highlighting the role of efficient elimination pathways in reducing bioaccumulation. researchgate.net

The kinetics of PCP accumulation and elimination are also affected by environmental factors like pH. researchgate.net Generally, the formation of water-soluble conjugates like this compound leads to a faster clearance rate and a shorter half-life of the parent compound in tissues, often less than 24 hours in some fish species. epa.gov

Bioconcentration and Elimination Data for Pentachlorophenol in Aquatic Organisms

| Organism | Parameter | Value | Key Finding |

|---|---|---|---|

| Topsmelt (Atherinops affinis) | Elimination half-life (t1/2) | 52.7 ± 11.2 hours | 16.2% of excreted residue was this compound. nih.gov |

| Topsmelt (Atherinops affinis) | 24-hour Bioconcentration Factor (BCF) | 278.0 ± 182.0 | Demonstrates uptake of PCP from water. nih.gov |

| Freshwater Killifish | Bioconcentration Factor (BCF) | 1680 | Higher BCF compared to seawater counterparts. researchgate.net |

| Seawater Killifish | Bioconcentration Factor (BCF) | 370 | Greater excretion of PCP glucuronide contributes to lower BCF. researchgate.net |

Advanced Analytical Methodologies for Pentachlorophenol Glucuronide in Research Contexts

Chromatographic Techniques for Separation and Quantification of Pentachlorophenol (B1679276) Glucuronide

Chromatography is the cornerstone of analytical methods for pentachlorophenol glucuronide, enabling its separation from the parent compound, other metabolites, and endogenous matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized, each with distinct approaches to handling the polar and thermally labile nature of the glucuronide conjugate.

High-Performance Liquid Chromatography is a powerful tool for the analysis of polar and non-volatile compounds, making it well-suited for the direct analysis of glucuronide conjugates. Reversed-phase HPLC is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.

Research applications typically employ C18 columns for the separation of pentachlorophenol and its metabolites. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous component, frequently acidified with acetic or formic acid to ensure the protonation of the glucuronic acid moiety (pKa ~3.2) and improve peak shape scispace.com. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve adequate separation of the highly polar glucuronide from the less polar parent compound, PCP. For instance, a method for analyzing PCP in wastewater utilized a mobile phase of 0.5% phosphoric acid and acetonitrile with a gradient elution program to separate various chlorophenols within 12 minutes.

Detection is commonly achieved using ultraviolet (UV) detectors. However, for enhanced sensitivity and specificity, particularly in complex biological matrices, HPLC is coupled with mass spectrometry.

Table 1: Example HPLC Parameters for Chlorophenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | scispace.com |

| Mobile Phase | Acetonitrile and 0.5% Phosphoric Acid (aqueous) | scispace.com |

| Flow Rate | 1.5 mL/min | scispace.com |

| Detection | UV at 218 nm | scispace.com |

| Column Temperature | 30°C | scispace.com |

Gas Chromatography-Mass Spectrometry offers high chromatographic resolution and sensitive detection but is generally unsuitable for the direct analysis of non-volatile and thermally labile compounds like this compound. Therefore, GC-MS methods for this conjugate are indirect, requiring extensive sample preparation.

The standard approach involves a two-step process:

Hydrolysis: The glucuronide conjugate is first cleaved, typically through acid hydrolysis, to release the free pentachlorophenol aglycone. This step is essential for methods aiming to quantify "total PCP" (the sum of free and conjugated forms) in biological samples like urine nih.gov.

Derivatization: The resulting free PCP, while more volatile than its glucuronide, still possesses a polar hydroxyl group that can lead to poor chromatographic performance. To improve volatility and thermal stability, the PCP is derivatized, commonly through acetylation with acetic anhydride (B1165640) to form pentachlorophenyl acetate (B1210297) researchgate.net.

Once derivatized, the analyte can be analyzed using standard GC-MS methods. A DB-5MS column is frequently used, and the mass spectrometer is operated in electron impact (EI) ionization mode. This approach provides high sensitivity, with detection limits in the low nanogram-per-milliliter range nih.gov. However, this method does not distinguish between the original free PCP and the PCP released from the glucuronide conjugate.

Table 2: Representative GC-MS Parameters for Derivatized Pentachlorophenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5MS (30 m × 0.25 mm, 0.25 μm) | researchgate.net |

| Carrier Gas | Helium (0.8 mL/min) | researchgate.net |

| Injector Mode | Splitless | researchgate.net |

| Temperature Program | Initial 50°C, ramp to 150°C, then ramp to 300°C | researchgate.net |

| Ionization Mode | Electron Impact (EI) | cdc.gov |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the state-of-the-art for the direct, sensitive, and highly specific quantification of this compound. This technique eliminates the need for the hydrolysis and derivatization steps required for GC-MS.

A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion (the molecular ion of this compound) in the first quadrupole, its fragmentation via collision-induced dissociation (CID) in the second quadrupole, and the detection of specific product ions in the third quadrupole. Electrospray ionization (ESI) in the negative ion mode is preferred due to the acidic nature of the glucuronic acid moiety, which readily forms a [M-H]⁻ ion mdpi.com.

For glucuronide conjugates, characteristic fragmentation patterns are exploited for detection. These include:

A neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion corresponding to the deprotonated aglycone (PCP) scispace.comresearchgate.net.

Characteristic fragment ions from the glucuronate itself, such as m/z 175 (deprotonated glucuronic acid after water loss) and m/z 113 nih.gov.

By monitoring multiple, highly specific MRM transitions, LC-MS/MS provides excellent specificity, minimizing interferences from complex matrices and allowing for quantification at very low concentrations mdpi.comcapes.gov.br.

Isotopic Labeling and Radiometric Detection Methods in Metabolic Research

Isotopic labeling is a cornerstone technique in metabolic research, enabling the unambiguous tracing of a compound's fate within a biological system. Both radioactive and stable isotopes have been employed to study the biotransformation of pentachlorophenol.

Radiometric studies, primarily using ¹⁴C-labeled pentachlorophenol ([¹⁴C]PCP), have been instrumental in defining its metabolic pathways. Following administration of [¹⁴C]PCP to animal models, the distribution of radioactivity can be tracked in tissues, urine, and feces cdc.gov. Subsequent analysis of these samples allows for the quantification of the parent compound and its metabolites, including this compound. These studies have confirmed that glucuronidation is a major metabolic route for PCP and have been used to determine the percentage of the administered dose that is converted to this conjugate nih.govcdc.govcdc.gov. For example, studies in rats receiving [¹⁴C]-PCP showed that a significant portion of the radioactivity was recovered in the urine, with pentachlorophenol and its glucurono- and sulfo-conjugates being the primary metabolites identified cdc.govcdc.gov.

Stable isotope labeling, using isotopes such as ¹³C, is primarily employed in conjunction with mass spectrometry. By synthesizing ¹³C-labeled pentachlorophenol, a near-perfect internal standard can be created for quantitative analysis nih.gov. When this internal standard is spiked into a sample, it behaves almost identically to the unlabeled analyte during extraction, chromatography, and ionization. Because it is chemically identical but mass-shifted, the mass spectrometer can distinguish it from the target analyte. This allows for highly accurate and precise quantification by correcting for matrix effects and variations in instrument response researchgate.netnih.gov.

Extraction and Sample Preparation Methodologies for this compound Research

Effective sample preparation is critical to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. The choice of methodology depends heavily on the sample matrix, such as urine, blood, tissue, or water.

For aqueous samples like urine and water, Solid-Phase Extraction (SPE) is a widely used technique. It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. After washing away interferences, the analyte is eluted with a small volume of an organic solvent, achieving both cleanup and concentration researchgate.netresearchgate.net. For chlorophenols and their conjugates, polystyrene-divinylbenzene or C18 cartridges are commonly employed. The sample is typically acidified to a pH of around 2 to ensure that the acidic glucuronide is in its neutral form, promoting its retention on the nonpolar sorbent researchgate.net.

For more complex biological matrices like tissues or blood, initial steps often involve protein precipitation using cold organic solvents such as acetonitrile or methanol mdpi.com. This is followed by centrifugation to remove the precipitated proteins. The resulting supernatant can be further cleaned up using Liquid-Liquid Extraction (LLE) or SPE. In LLE, the sample is mixed with an immiscible organic solvent, and the analyte partitions into the solvent phase, which is then collected. For tissue samples, homogenization and extraction with solvents like acidified acetonitrile are common nih.gov. Specialized cleanup cartridges, such as those designed to remove lipids (e.g., Captiva EMR-Lipid), can be employed for fatty matrices to reduce matrix effects in subsequent LC-MS analysis nih.gov.

Challenges and Methodological Advances in this compound Quantification

Despite the availability of advanced analytical tools, the accurate quantification of this compound is fraught with challenges. However, ongoing methodological advances continue to address these issues.

A primary challenge is the chemical lability of the ether or ester bond in the glucuronide conjugate. This bond can be susceptible to hydrolysis back to the parent PCP during sample storage, extraction (especially under harsh pH conditions), or even during analysis cdc.govcdc.gov. This instability can lead to an underestimation of the glucuronide and an overestimation of the free PCP.

In mass spectrometry, in-source fragmentation (or in-source dissociation) is a significant concern. This phenomenon occurs when the relatively fragile glucuronide molecule breaks apart within the ion source of the mass spectrometer before mass analysis scispace.comresearchgate.net. This process generates an ion identical to that of the parent PCP. If the glucuronide and the parent PCP are not fully separated chromatographically, the signal for PCP will be artificially inflated, leading to inaccurate quantification scispace.comnih.gov.

Matrix effects are another major hurdle, particularly in LC-MS/MS analysis of complex biological samples. Co-eluting endogenous compounds from the matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results mdpi.comnih.gov.

Methodological advances to overcome these challenges include:

The widespread adoption of UPLC-MS/MS , which offers faster analysis times and better chromatographic resolution, helping to separate the glucuronide from the parent compound and reduce the impact of in-source fragmentation nih.gov.

The routine use of stable isotope-labeled internal standards , which co-elute with the analyte and experience similar matrix effects, providing the most reliable method for accurate quantification nih.govresearchgate.net.

The development of more selective sample preparation techniques , such as advanced SPE sorbents and lipid removal cartridges, which provide cleaner extracts and significantly reduce matrix effects scispace.comnih.gov.

Careful optimization of MS source conditions (e.g., cone voltage) to minimize in-source fragmentation while maintaining adequate sensitivity researchgate.net.

Development of Biomonitoring Research Approaches for Conjugated Pentachlorophenol

The assessment of human exposure to pentachlorophenol (PCP) relies heavily on biomonitoring, which involves measuring the chemical or its metabolites in biological samples such as urine. mdpi.com Following absorption, pentachlorophenol is metabolized in the liver, with a major pathway being conjugation with glucuronic acid to form this compound. cdc.gov This water-soluble conjugate is then primarily excreted in the urine along with the unchanged parent compound. cdc.govcdc.gov Studies indicate that this compound can constitute a significant portion of the total excreted amount, making its measurement essential for an accurate and comprehensive assessment of an individual's total exposure. cdc.gov

Analytical methodologies for biomonitoring have therefore evolved to ensure the inclusion of this conjugated metabolite, as measuring only the free, unconjugated PCP would lead to a significant underestimation of the total absorbed dose. The cornerstone of these analytical approaches is a hydrolysis step, designed to cleave the glucuronide conjugate and convert it back to free pentachlorophenol, which can then be quantified. acs.orgnih.gov

The Critical Hydrolysis Step: Liberating PCP for Analysis

Direct analysis of this compound is challenging due to its high polarity, which complicates chromatographic retention and extraction. sigmaaldrich.com Consequently, virtually all biomonitoring methods for total PCP incorporate a hydrolysis step. Two primary methods have been developed for this purpose: enzymatic hydrolysis and chemical (acid) hydrolysis.

Enzymatic Hydrolysis: This is a widely used technique that employs the enzyme β-glucuronidase to specifically cleave the glucuronide bond. phenomenex.blogchromatographyonline.com This method is favored for its high specificity, as it targets the specific chemical linkage under relatively mild conditions, minimizing the potential degradation of the target analyte or other compounds in the sample. phenomenex.blog The efficiency of enzymatic hydrolysis is dependent on several factors that must be optimized, including pH, temperature, incubation time, and the source and concentration of the enzyme. sigmaaldrich.commyadlm.org Research has shown that recombinant β-glucuronidase enzymes can be particularly effective, achieving over 90% hydrolysis for many glucuronides in as little as five minutes under optimal conditions. nih.gov

The selection of the hydrolysis method depends on the specific requirements of the study, balancing factors like specificity, sample throughput, cost, and the need to analyze for other potential metabolites.

| Parameter | Enzymatic Hydrolysis (β-glucuronidase) | Chemical (Acid) Hydrolysis |

|---|---|---|

| Mechanism | Specific enzymatic cleavage of the glucuronide bond. phenomenex.blog | Non-specific chemical cleavage using strong acid and heat. researchgate.net |

| Specificity | High, targets the specific stereochemistry of the bond. phenomenex.blog | Low, can degrade other analytes in the sample. myadlm.org |

| Conditions | Mild (e.g., controlled pH, physiological temperatures). sigmaaldrich.com | Harsh (e.g., strong acid, high temperatures). myadlm.org |

| Speed | Variable, from minutes to over 24 hours depending on the enzyme and conditions. myadlm.orgnih.gov | Generally faster than traditional enzymatic methods. myadlm.org |

| Cost | Higher, due to the cost of enzymes. researchgate.net | Lower, reagents are inexpensive. researchgate.net |

| Post-Hydrolysis Steps | May require removal of the enzyme to prevent interference with subsequent analysis. chromatographyonline.com | Requires neutralization of the sample before extraction. |

Post-Hydrolysis Quantification Techniques

Following the hydrolysis step, the total free pentachlorophenol in the sample is extracted, cleaned up, and quantified using advanced analytical instrumentation.

Sample Preparation: After hydrolysis, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly used to isolate and concentrate the PCP from the complex urine matrix, removing potential interferences. nih.govresearchgate.net

Gas Chromatography (GC): A robust and widely used technique for PCP analysis is gas chromatography, often coupled with a highly sensitive electron capture detector (GC-ECD). nih.gov Because PCP is not sufficiently volatile for GC analysis, a derivatization step is required. This typically involves methylation with a reagent like diazomethane (B1218177) to convert PCP into its more volatile methyl ether, pentachloroanisole, prior to injection into the GC system. cdc.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): More modern approaches utilize ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS). nih.govresearchgate.net This methodology offers very high sensitivity and specificity. A key advantage of LC-based methods is that a derivatization step is generally not required, simplifying the sample preparation workflow. researchgate.net The use of tandem mass spectrometry allows for the unambiguous identification and precise quantification of PCP, even at very low concentrations found in the general population. nih.gov

Application in Biomonitoring Research

These analytical methodologies have been applied in numerous research and surveillance programs to determine PCP exposure levels in both occupational and general populations. The NIOSH Method 8303, for instance, is a well-established protocol for monitoring chronic PCP exposure that measures both free and conjugated PCP after hydrolysis, followed by derivatization and GC-ECD analysis. cdc.govnih.gov Biomonitoring studies provide critical data on the prevalence of exposure and help in setting biological exposure indices.

| Study/Method | Biological Matrix | Analytical Approach | Reported Concentration Levels |

|---|---|---|---|

| NIOSH Method 8303 | Urine | Acid hydrolysis, derivatization, and GC-ECD. cdc.govnih.gov | LOD: 1 µg/L. Applicable range: 5 to 1000 µg/L. cdc.gov |

| General Population (U.S.) | Urine | Not specified, measures total PCP. | Typical levels reported between 20 and 40 µg/L. cdc.gov |

| Multi-country Survey (Asia, Greece, U.S.) | Urine | Enzymatic hydrolysis, GC-MS/MS. | PCP detected in 59% of samples with a median concentration of 0.07 ng/mL (70 µg/L). nih.gov |

| ACGIH BEI® | Urine | Not specified, measures total PCP at end of shift. | Biological Exposure Index (BEI) is 2 mg/g creatinine. cdc.gov |

Toxicological Research Perspectives on Pentachlorophenol Glucuronide Mechanisms

Role of Glucuronidation in Detoxification and Biotransformation Research

Glucuronidation is a pivotal Phase II metabolic reaction that facilitates the detoxification and elimination of a wide array of substances from the body. nih.govtaylorandfrancis.com This biochemical process involves the conjugation of glucuronic acid to a substrate, a reaction catalyzed by the Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT) family of enzymes. The primary function of glucuronidation is to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites. nih.gov This transformation is critical because it reduces the bioactivity of the original substance and prepares it for efficient excretion from the body, typically via urine or bile. nih.gov

In the context of pentachlorophenol (B1679276) (PCP), glucuronidation is a major pathway of metabolism and detoxification. nih.govcdc.gov Following exposure, PCP can be directly conjugated with glucuronic acid to form pentachlorophenol glucuronide. cdc.gov Studies in humans indicate that a significant portion, potentially 80-90%, of an administered PCP dose is excreted in the urine as either unchanged PCP or, more predominantly, its glucuronide conjugate. nih.govcdc.gov This process of forming this compound is essential for reducing the systemic burden of the more toxic parent compound. The metabolism of PCP also involves an oxidative dechlorination pathway to form tetrachlorohydroquinone (B164984) (TCHQ), which can also be conjugated with glucuronic acid before elimination. nih.gov In humans, the direct glucuronidation of PCP is the major metabolic route, whereas the TCHQ pathway is considered minor. nih.gov

Cellular and Molecular Mechanisms Related to this compound Formation

Oxidative Stress Induction and Response in Research Models

The metabolism of pentachlorophenol is intrinsically linked to the induction of oxidative stress. nih.gov PCP and its metabolites, particularly tetrachlorohydroquinone (TCHQ), can generate reactive oxygen species (ROS), leading to cellular damage. nih.gov One of the proposed mechanisms is the ability of PCP to uncouple mitochondrial oxidative phosphorylation, a process that can lead to the production of ROS, which in turn can damage DNA and other cellular components. nih.govcdc.gov

Research in rat models has shown that oral administration of PCP leads to a marked increase in lipid peroxidation, protein carbonyl content, and hydrogen peroxide levels in the intestine, all indicators of significant oxidative stress. nih.gov The metabolism of PCP in the liver yields TCHQ and its corresponding semiquinone radical. nih.gov These metabolites can enter into an autoxidation and reduction cycle, which produces superoxide (B77818) radicals. nih.gov These radicals can then generate more ROS, such as hydrogen peroxide, which contribute to cellular damage. nih.gov Studies using primary cultures of Carassius carassius (Crucian carp) hepatocytes have also demonstrated that PCP induces the generation of intracellular ROS, accompanied by increases in lipid peroxidation and decreases in glutathione (B108866) (GSH), a key antioxidant. nih.gov The genotoxicity of PCP has been attributed to these major metabolites, which can produce hydroxyl radicals through a metal-independent mechanism.

Enzyme Induction and Modulation by Pentachlorophenol and Metabolites

Exposure to pentachlorophenol and its byproducts can significantly alter the activity and expression of various metabolic enzymes, including those directly involved in the formation of this compound. Research has shown that PCP is a potent inducer of cytochrome P450 enzymes, particularly CYP3A, in cultured human hepatoma cells. nih.gov The dechlorination of PCP to TCHQ is mediated by microsomal enzymes that can be induced by compounds like phenobarbital (B1680315). nih.gov

More directly related to glucuronide formation, studies have demonstrated the induction of UGT enzymes. For instance, technical grade PCP, which contains various chlorinated dibenzo-p-dioxins and dibenzofurans as contaminants, was found to increase hepatic glucuronyl transferase activity in female rats. documentsdelivered.com In a study using zebrafish, chronic exposure to PCP resulted in increased messenger RNA (mRNA) expression levels of uridine diphosphoglucuronosyl transferase (ugt1ab) in the liver. nih.govoup.com This upregulation of the UGT enzyme suggests a responsive mechanism to enhance the glucuronidation and subsequent detoxification of PCP.

Research on Endocrine Disruption Mechanisms Involving this compound Metabolism (e.g., Thyroid Hormone Pathway in Zebrafish)

Pentachlorophenol is recognized as an endocrine disruptor, with significant research focusing on its effects on the thyroid hormone system, particularly in the zebrafish model. nih.govoup.comnih.gov Chronic exposure to environmentally relevant concentrations of PCP has been shown to alter plasma thyroid hormone levels and the expression of genes associated with thyroid hormone signaling and metabolism. nih.govoup.com

In one study, adult zebrafish exposed to PCP for 70 days showed elevated plasma thyroxine (T4) concentrations and, in males, depressed 3,5,3'-triiodothyronine (T3) concentrations. nih.govoup.com These hormonal changes were accompanied by alterations in the expression of key genes within the hypothalamic-pituitary-thyroid (HPT) axis. nih.govoup.com Crucially, these studies connect the disruption of the thyroid system to PCP metabolism. The exposure led to a significant increase in the liver mRNA levels of uridine diphosphoglucuronosyl transferase (ugt1ab). nih.govoup.com This enzyme is responsible for the glucuronidation of thyroid hormones, marking them for elimination. The induction of ugt1ab by PCP suggests that an enhanced rate of thyroid hormone glucuronidation and clearance is a key mechanism behind PCP's thyroid-disrupting effects.

Table 1: Effects of Chronic Pentachlorophenol (PCP) Exposure on Thyroid Pathway Gene Expression in Zebrafish Liver

| Gene | Function | Effect of PCP Exposure |

| ugt1ab | Uridine Diphosphoglucuronosyl Transferase | Increased mRNA expression |

| dio1 | Deiodinase 1 | Decreased mRNA expression |

| dio2 | Deiodinase 2 | Sex-specific changes in mRNA levels |

| sult1 st5 | Cytosolic Sulfotransferase | Sex-specific changes in mRNA levels |

| ttr | Transthyretin | Sex-specific changes in mRNA levels |

Investigation of DNA and Protein Adduct Formation by Pentachlorophenol Metabolites (e.g., Tetrachlorohydroquinone)

The genotoxicity of pentachlorophenol is not typically caused by the parent compound itself, but rather by its reactive metabolites. The oxidative metabolite, tetrachlorohydroquinone (TCHQ), and its further oxidation products, tetrachloro-1,4-benzoquinone and tetrachloro-1,2-benzoquinone, are capable of forming covalent adducts with DNA and proteins. nih.gov These adducts represent a form of significant cellular damage that can lead to mutations and potentially cancer. nih.govmdpi.com

Research has demonstrated the formation of DNA adducts in the livers of mice exposed to PCP. nih.gov In vitro studies using calf thymus DNA and rat microsomal proteins also reported the formation of both DNA and protein adducts after exposure to PCP. nih.gov Specifically, liver protein adducts were found to be formed by reactions with the tetrachlorobenzoquinone metabolites of PCP in mice. nih.gov The formation of TCHQ-DNA adducts has been detected in human tumor cells, indicating a direct mechanism of DNA damage. researchgate.net This evidence underscores that the biotransformation of PCP to reactive quinonoid metabolites is a critical step in its mechanism of toxicity, leading to the formation of harmful macromolecular adducts.

Comparative and Interspecies Studies on Pentachlorophenol Glucuronide Metabolism

Species-Specific Differences in Pentachlorophenol (B1679276) Glucuronide Formation and Elimination Kinetics

The metabolism of pentachlorophenol (PCP) displays notable divergence between mammalian and aquatic species. In mammals, the primary metabolic pathways involve conjugation, particularly with glucuronic acid, and to a lesser extent, oxidative dechlorination to form tetrachlorohydroquinone (B164984) (TCHQ). nih.gov The sulphate conjugate of PCP, another common Phase II metabolite for phenolic compounds, has not been observed in mammals. tandfonline.com In contrast, many fish species utilize both glucuronidation and sulphate conjugation to metabolize and eliminate PCP. tandfonline.comepa.gov

This fundamental difference in conjugation pathways highlights a significant species-specific variation in biotransformation strategies. While glucuronidation is the dominant conjugation route for PCP in mammals, fish have a dual capacity for both glucuronidation and sulfation, with the preferred pathway often varying by species. tandfonline.com The elimination kinetics are also influenced by these metabolic differences, with fish capable of excreting both types of conjugates. epa.gov

Comparative Biotransformation Research in Mammalian Models

Within mammals, the relative importance of glucuronidation versus other metabolic pathways for PCP varies.

Humans : Conjugation with glucuronic acid is the major metabolic route in humans. nih.gov Studies suggest that approximately 80–90% of an administered dose of PCP is excreted in the urine as either unchanged parent compound or its glucuronide conjugate, with the glucuronide being the predominant form. nih.govcdc.gov The oxidative pathway that forms TCHQ is considered a minor route in humans. nih.gov

Rodents (Rats and Mice) : In rodents, the metabolic landscape is more balanced. The oxidative pathway leading to TCHQ is roughly as important as the conjugation pathway. nih.gov This contrasts with humans, where glucuronidation is overwhelmingly favored. Research has also noted differences in plasma protein binding of PCP, which can influence its distribution and availability for metabolism; binding is about 99% in rats, which is higher than in mice but lower than in humans. nih.gov These data suggest that rats may serve as a suitable model for certain aspects of human PCP pharmacokinetics, though metabolic pathway preferences differ. cdc.gov

Table 1: Primary Metabolic Pathways of Pentachlorophenol in Different Mammalian Species

Aquatic Organism Studies on Pentachlorophenol Glucuronide Metabolism (e.g., Fish)

The metabolism of PCP in aquatic organisms, particularly fish, is characterized by the presence of both glucuronide and sulphate conjugates. tandfonline.com This differs significantly from mammals, where the sulphate conjugate is not observed. tandfonline.com Glucuronidation is a major Phase II biotransformation pathway in fish for phenols and other xenobiotics. researchgate.net

The preference for excreting PCP glucuronide over PCP sulphate into the bile is species-dependent. For instance, goldfish and sheepshead excrete a higher percentage of the sulphate conjugate into bile, whereas other species, such as trout, excrete a greater proportion of the glucuronide conjugate. tandfonline.com Despite the presence of both conjugates in bile, studies have found that for several fish species, the primary metabolite excreted into the surrounding water is PCP sulphate. tandfonline.com In goldfish, it has been suggested that PCP glucuronide is not excreted via the gills or kidneys and may be hydrolyzed in the intestine, making it a less important pathway for final elimination from the body into the water. tandfonline.com

Table 2: Comparative Biliary Excretion of Pentachlorophenol (PCP) Conjugates in Various Fish Species

Research on this compound in Microbial Systems

Research into the microbial metabolism of pentachlorophenol reveals that bacteria primarily utilize degradative pathways rather than conjugation reactions like glucuronidation. The focus of microbial systems is the breakdown of the PCP molecule to use it as a carbon source or to detoxify the environment.

The common initial step in the aerobic bacterial degradation of PCP involves a monooxygenase-catalyzed hydroxylation. Bacteria such as Flavobacterium sp. and Mycobacterium sp. hydroxylate PCP to form tetrachlorohydroquinone (TCHQ). Following the formation of TCHQ, the metabolic cascade proceeds through further reductive and hydrolytic dehalogenation steps and eventual ring cleavage to break down the aromatic structure. Direct inoculation of soils with PCP-utilizing bacteria, such as Arthrobacter, has been shown to dramatically reduce the half-life of the pesticide, demonstrating the efficiency of these degradative pathways. Current scientific literature on the microbial biotransformation of PCP focuses on these catabolic sequences, and the formation of this compound is not a documented metabolic pathway in these organisms.

Future Research Directions and Gaps in Pentachlorophenol Glucuronide Studies

Elucidation of Specific Enzymatic Regulation and Polymorphisms in Glucuronidation

The biotransformation of pentachlorophenol (B1679276) (PCP) into its glucuronide conjugate is a significant detoxification pathway. However, the specific UDP-glucuronosyltransferase (UGT) isozymes responsible for this conjugation in humans and other species remain to be fully elucidated. While in vitro studies using human and rat liver microsomes have confirmed the formation of pentachlorophenol glucuronide, they have also highlighted species-specific differences in conjugation rates. cdc.gov For instance, the rate of pentachlorophenol-glucuronide conjugation in human liver microsomes is reportedly about one-third of that found in rat liver microsomes. cdc.gov Furthermore, early research indicated that the extent of glucuronide conjugation was not significantly affected by inducers of general microsomal enzyme activity like phenobarbital (B1680315) and 3-methylcholanthrene, suggesting that specific, rather than broadly inducible, UGT enzymes govern this reaction. cdc.gov

A significant gap in the current understanding is the influence of genetic polymorphisms on the efficiency of PCP glucuronidation. Genetic variations within the UGT enzyme family are known to cause significant inter-individual differences in the metabolism of various drugs and xenobiotics. Research into polymorphisms of genes like GSTM1, GSTT1, and CYP2D6 has shown links to varying susceptibility to pesticide-induced DNA damage, but similar focused research on UGTs involved in PCP metabolism is lacking. openbiotechnologyjournal.com Identifying the specific UGT isozymes that catalyze PCP glucuronidation is the first step toward investigating how their genetic variants may alter metabolic rates. Such studies could explain potential differences in susceptibility to PCP toxicity within the human population. Future research should focus on screening human UGT isozymes to identify the primary catalysts of PCP glucuronidation and subsequently screen for known functional polymorphisms in the identified UGT genes.

Table 1: Comparative in Vitro Glucuronidation Rates

| Species | System | Relative Conjugation Rate | Reference |

|---|---|---|---|

| Human | Liver Microsomes | Lower | cdc.gov |

| Rat | Liver Microsomes | Higher (approx. 3x Human) | cdc.gov |

Advanced Modeling and Simulation of this compound Toxicokinetics and Biotransformation

Physiologically based toxicokinetic (PBTK) models are essential tools for predicting the disposition of chemicals in the body and for assessing health risks. Recently, a PBTK model was developed to describe the behavior of PCP in pregnant women, highlighting the importance of such models in understanding exposure in sensitive populations. nih.gov These models mathematically describe the uptake, distribution, metabolism, and excretion of substances. cdc.gov For PCP, key metabolic pathways included in such models are conjugation to form the glucuronide and oxidative dechlorination to produce tetrachlorohydroquinone (B164984) (TCHQ). cdc.gov

Future advancements in this area should focus on refining these models to more accurately simulate the biotransformation of PCP into this compound. This includes incorporating more precise, experimentally derived parameters for the enzymatic kinetics of glucuronidation. Furthermore, existing models should be expanded to account for the enterohepatic circulation of the glucuronide conjugate, a process that can significantly influence the elimination kinetics and prolong the half-life of the parent compound. cdc.gov The high degree of plasma protein binding of PCP (95–99.6%) is another critical factor that governs its distribution and slow elimination, and its influence on the availability of PCP for glucuronidation needs to be modeled with greater precision. cdc.govnih.gov Advanced simulations could also explore how co-exposure to other chemicals that are also substrates for UGT enzymes might competitively inhibit PCP glucuronidation, potentially increasing its toxicity.

Development of Novel Research Tools for this compound Characterization

The accurate characterization and quantification of this compound in biological matrices are challenging. A primary difficulty is the instability of the conjugate, particularly at urinary pH, which can lead to hydrolysis back to the parent PCP molecule. cdc.govnih.gov This instability can result in an underestimation of the extent of glucuronidation. Historically, analytical methods often involved enzymatic hydrolysis of the conjugate using β-glucuronidase, followed by measurement of the released PCP. researchgate.net

The development of more direct and robust analytical techniques is a crucial research direction. Modern methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offer the high sensitivity and specificity required for the direct measurement of the intact glucuronide conjugate. researchgate.netresearchgate.net Further development should focus on optimizing sample preparation and analytical conditions to prevent the degradation of this compound during analysis. Additionally, non-destructive sampling techniques, such as solid-phase microextraction (SPME), which have been tested for PCP itself, could be adapted for its metabolites. mdpi.com The creation of certified reference standards for this compound would also be invaluable for improving the accuracy and comparability of analytical results across different laboratories.

Table 2: Analytical Methods for PCP and its Metabolites

| Technique | Analyte Measured | Key Feature | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Pentachlorophenol (often after hydrolysis) | Established method for parent compound | nih.gov |

| UPLC-MS/MS | Pentachlorophenol and potentially intact glucuronide | High sensitivity and specificity | researchgate.net |

| Enzymatic Hydrolysis | Indirectly measures glucuronide via PCP | Infers conjugate concentration | researchgate.net |

| SPME | Pentachlorophenol | Non-destructive sampling | mdpi.com |

Addressing Methodological Discrepancies in Glucuronide Elimination Kinetics Studies

Significant discrepancies exist in the reported elimination kinetics of PCP in humans and experimental animals. nih.govinchem.org Reported elimination half-lives in humans vary widely, with some studies suggesting a half-life of around 30-33 hours, while others report values of 10 to 20 days. cdc.govinchem.org These inconsistencies can be attributed to several methodological factors.

A primary source of discrepancy is the analytical approach used to measure urinary metabolites. As noted, the instability of this compound can lead to its hydrolysis during sample storage or analysis, causing an overestimation of free PCP and an underestimation of the glucuronide conjugate. cdc.govnih.gov This analytical artifact can significantly skew the calculated elimination rates of both the parent compound and its metabolite. cdc.gov Furthermore, many early studies based elimination half-life estimates solely on urinary excretion, which may be inaccurate as a small but significant portion of PCP is eliminated in the feces. cdc.govcdc.gov Studies have also shown potential sex-related differences in elimination kinetics in animal models, which may not always be accounted for. cdc.govcdc.gov To resolve these discrepancies, future studies must employ validated analytical methods that ensure the stability and direct measurement of the intact glucuronide conjugate. A standardized, multi-compartmental kinetic analysis that includes measurements from plasma, urine, and feces is necessary to develop a consensus on the true elimination half-life of PCP and its glucuronide.

Research into the Influence of Impurities on this compound Metabolism in Experimental Models

Commercial-grade PCP is not a pure substance; it contains a complex mixture of impurities, including other chlorophenols, hexachlorobenzene, and highly toxic microcontaminants like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). inchem.orgepa.govnih.gov These impurities are biologically active and have the potential to significantly influence the metabolism of PCP, including its glucuronidation pathway. For example, dioxin and furan (B31954) contaminants are thought to be responsible for the immunotoxicity associated with technical-grade PCP. nih.gov

The effect of these impurities on the specific enzymes involved in PCP glucuronidation has not been thoroughly investigated. It is plausible that some impurities could act as inducers or inhibitors of the UGT enzymes responsible for conjugating PCP. For instance, if an impurity induces cytochrome P450 enzymes involved in the alternative oxidative dechlorination pathway, it could shift the metabolic flux away from glucuronidation. cdc.gov Conversely, if an impurity inhibits the relevant UGTs, it could slow the elimination of PCP and increase its systemic toxicity. Future research should utilize experimental models to compare the toxicokinetics and metabolic profiles of pure PCP versus well-characterized technical-grade mixtures. Such studies would help to determine whether the impurities alter the rate and extent of this compound formation and are essential for accurately assessing the risks associated with real-world exposures to commercial PCP formulations.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of pentachlorophenol (PCP) in humans, and how does glucuronidation fit into this process?

- Methodological Answer : PCP is metabolized via two major pathways: glucuronide conjugation (mediated by UDP-glucuronosyltransferases) and oxidative dechlorination to form tetrachlorohydroquinone (TCHQ). To study this:

- Use human liver microsomes to quantify glucuronidation rates .

- Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) to distinguish between free PCP, PCP-glucuronide (PCP-Glu), and TCHQ in urine .

- Note: Analytical methods must avoid hydrolysis of PCP-Glu during sample preparation, as this can artificially inflate free PCP measurements .

Q. Which animal models best replicate human glucuronidation of PCP, and what experimental parameters validate this?

- Methodological Answer :

- Rats are preferred over monkeys. Rats exhibit similar glucuronidation rates (via liver microsomes) and biphasic excretion kinetics comparable to humans .

- Key validation steps:

- Compare urinary excretion profiles (free PCP vs. PCP-Glu) across species using controlled oral dosing .

- Measure plasma protein binding and renal clearance rates , as these influence PCP-Glu excretion .

Q. How do analytical methods impact the detection of PCP-glucuronide in biological samples?

- Methodological Answer :

- Acidification of urine samples can hydrolyze PCP-Glu, leading to overestimation of free PCP. Use neutral pH storage and enzyme inhibitors (e.g., β-glucuronidase blockers) during sample collection .

- For bile or tissue samples, solid-phase extraction followed by LC-MS/MS improves sensitivity for conjugated metabolites .

Advanced Research Questions

Q. How do contradictory findings in PCP-glucuronide excretion half-life studies (e.g., Braun et al. vs. Uhl et al.) inform experimental design?

- Methodological Answer :

- Braun et al. (1979) reported a 30-hour plasma half-life for PCP, while Uhl et al. (1986) observed 14 days . This discrepancy arises from:

- Chronic vs. acute exposure : Uhl’s study included pre-exposed subjects, altering kinetics .

- Protein binding assays : Braun used radiolabeled PCP, whereas Uhl measured total urinary metabolites without distinguishing free vs. conjugated forms .

- Resolution : Design studies with controlled exposure histories and use isotope dilution mass spectrometry to differentiate metabolite forms .

Q. What factors govern interspecies variability in PCP-glucuronide conjugation rates?

- Methodological Answer :

- Enzyme induction : Phenobarbital enhances dechlorination but has minimal effect on glucuronidation in rats, suggesting UGT isoforms are not inducible by classic CYP450 inducers .

- Species-specific UGT activity : Human liver microsomes exhibit one-third the glucuronidation rate of rats. Validate models using recombinant UGT enzymes from human and rodent sources .

Q. How do chronic vs. acute exposure scenarios alter PCP-glucuronide excretion dynamics?

- Methodological Answer :

- Chronic exposure shifts conjugation toward sulfation (high-affinity, low-capacity) to glucuronidation (low-affinity, high-capacity) as PCP concentrations increase.

- Experimental approach : Dose-response studies in rats with repeated oral administration, measuring urinary sulfate/glucuronide ratios via ion-pair chromatography .

- Urine pH : Acidic urine (common in chronic occupational exposure) stabilizes sulfate conjugates, while alkaline urine favors glucuronides .

Q. What role does enterohepatic recirculation play in PCP-glucuronide toxicokinetics?

- Methodological Answer :

- Bile-duct cannulation in rats shows 10–15% of PCP-Glu undergoes recirculation , prolonging systemic exposure.

- Use bile duct ligation models or inhibitors of biliary transporters (e.g., probenecid) to quantify recirculation .

- Implication : Include fecal metabolite analysis (≥10% excretion) in chronic toxicity studies .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.